Di-tert-butyl carbonate
Overview
Description
Di-tert-butyl carbonate is a chemical compound that serves as a versatile reagent in organic synthesis. It is often used as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions. The compound is also involved in various chemical reactions, including oxidations, rearrangements, and polymerizations, which are useful in the synthesis of complex organic molecules and materials.
Synthesis Analysis
The synthesis of di-tert-butyl carbonate derivatives and related compounds has been explored in several studies. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones demonstrates the utility of di-tert-butyl carbonate in facilitating the formation of cyclic carbonates under mild conditions . Additionally, the catalytic asymmetric oxidation of tert-butyl disulfide to produce tert-butyl tert-butanethiosulfinate with high enantiomeric excess highlights the role of di-tert-butyl carbonate in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of di-tert-butyl carbonate and its derivatives can be complex, as seen in the dimeric structure of di-tert-butylphosphinic acid, which exhibits a distinct dimeric arrangement with strong hydrogen bonds . This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Di-tert-butyl carbonate participates in a variety of chemical reactions. For example, the thermally reactive 1,5-diene-tert-butyl carbonates can be converted into 2,3,4-trisubstituted tetrahydrofurans, showcasing the compound's role in the synthesis of furan scaffolds . The reactivity of di-tert-butyl carbonate with carbon dioxide and methanol has also been studied, leading to the formation of dimethyl carbonate and a trinuclear complex, which is relevant for catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of di-tert-butyl carbonate derivatives are influenced by their molecular structure. For instance, the copolymerization of tert-butyl 3,4-epoxybutanoate with carbon dioxide using cobalt(III) salen catalysts results in polymers with high carbonate linkage content and specific thermal properties . The synthesis of tert-butyl aminocarbonate, a new type of compound that can acylate amines, further exemplifies the diverse chemical properties of di-tert-butyl carbonate derivatives .
Scientific Research Applications
Synthesis of tert-butyl aminocarbonate
Di-tert-butyl carbonate is used in the synthesis of tert-butyl aminocarbonate, a compound that efficiently acylates amines in both organic and aqueous solutions. This compound has not been previously described and offers a new approach to amine acylation (Harris & Wilson, 1983).
Gold(I)-Catalyzed Formation of 4-Alkylidene-1,3-Dioxolan-2-Ones
Di-tert-butyl carbonate is involved in the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates, leading to the synthesis of 4-alkylidene-1,3-dioxolan-2-ones. This method allows the efficient synthesis of various cyclic carbonates (Buzas & Gagosz, 2006).
Overcharge Protection in Lithium-Ion Batteries
3,5-di-tert-butyl-1,2-dimethoxybenzene, synthesized from di-tert-butyl carbonate, is used as a redox shuttle additive for overcharge protection in lithium-ion batteries. It has the ability to dissolve in carbonate-based electrolytes, which is crucial for practical battery applications (Zhang et al., 2010).
Production of Degradable Polycarbonates
Di-tert-butyl carbonate contributes to the production of environmentally benign CO2-based copolymers, like degradable polycarbonates derived from dihydroxybutyric acid. These copolymers can potentially be used as biocompatible polymers and drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).
Activation of Carboxylic Acids
Di-tert-butyl carbonate is used for the activation of carboxylic acids, leading to the efficient formation of intermediates in reactions with primary and secondary amines. This process is environmentally safe, producing tert-BuOH and CO2 as by-products (Basel & Hassner, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ditert-butyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCCJTMPMUFERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436864 | |
Record name | di-tert-butylcarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl carbonate | |
CAS RN |
34619-03-9 | |
Record name | tert-Butyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34619-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | di-tert-butylcarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, bis(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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